
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that include thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring of two nitrogen atoms and one sulfur atom. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiadiazole ring and potential bioactivity.
Synthesis Analysis
The synthesis of related thiadiazole compounds is described in the provided papers. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, the synthesis of a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents involved multiple steps, including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The papers do not directly analyze the molecular structure of the compound , but they do provide information on related structures. The spectral techniques such as FTIR, 1H NMR, and mass spectrometry are commonly used to establish the chemical structures of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".
Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be complex and diverse. The provided papers describe the formation of Schiff bases and formazans from thiadiazole derivatives . These reactions typically involve the interaction of the thiadiazole compound with aldehydes or amines to form new chemical entities with potential antimicrobial properties. The specific chemical reactions that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" might undergo are not detailed in the provided papers, but it can be inferred that similar reactions could be explored for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of the compound , but they do mention that the synthesized compounds exhibit moderate antimicrobial activity against various bacterial and fungal strains . This suggests that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" may also possess bioactive properties, which could be further investigated through biological assays and structure-activity relationship studies.
科学的研究の応用
Synthesis and Characterization of Derivatives
- Research has explored the synthesis of derivatives from thiadiazoles and thiazoles, aiming for applications in various chemical reactions and potential use in pharmaceuticals. For example, the study of 2-Azido-1,3,4-thiadiazoles and their reactions to produce 1,2,3-triazole-4-carboxylic acid derivatives showcases the versatility of thiadiazole compounds in synthesizing novel chemical entities (Pokhodylo et al., 2018).
Molecular Aggregation and Solvent Effects
- The study of molecular aggregation in derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, under different solvent conditions reveals important insights into the physical chemistry of these compounds. Such studies are crucial for understanding the properties and potential applications of thiadiazole derivatives in materials science and photophysics (Matwijczuk et al., 2016).
Dyeing Performance of Thiadiazole Derivatives
- In the field of textiles, thiadiazole derivatives have been synthesized and evaluated for their dyeing performance on nylon fabric, indicating potential applications in the development of new dyes and pigments. This research highlights the application of thiadiazole chemistry in the textile industry, providing insights into the development of novel dyes with specific properties (Malik et al., 2018).
Antimicrobial Agents
- The synthesis and evaluation of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents demonstrate the potential of these compounds in medicinal chemistry. Such studies are important for the discovery of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Sah et al., 2014).
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c1-10-12(20-15-14-10)13(18)17-5-2-4-16(6-7-17)11-3-8-19-9-11/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGDPPJBOTUHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)
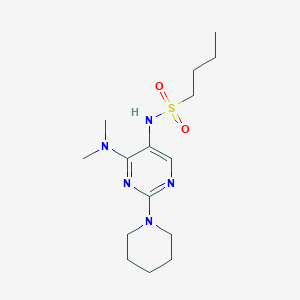

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)
![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)
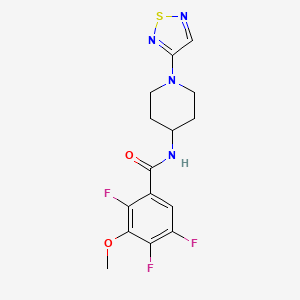
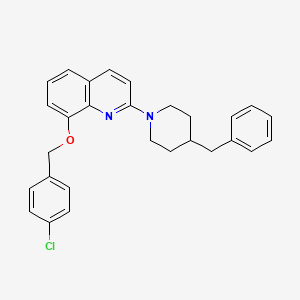
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

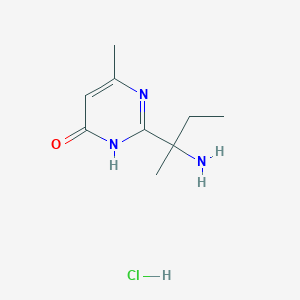
![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)
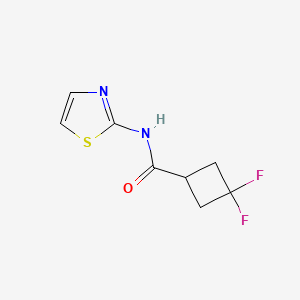
![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)